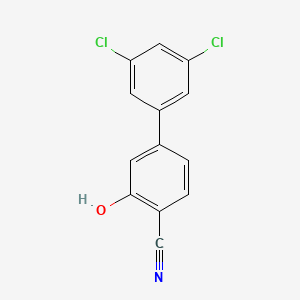

2-Cyano-5-(3,5-dichlorophenyl)phenol

Description

2-Cyano-5-(3,5-dichlorophenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at the 2-position and a 3,5-dichlorophenyl moiety at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₇Cl₂NO, with a molecular weight of 263.11 g/mol. This compound is of interest in synthetic organic chemistry and materials science due to its electron-withdrawing substituents, which influence its electronic properties, solubility, and reactivity. The cyano group enhances the acidity of the phenolic -OH group (pKa ~7–8), while the dichlorophenyl substituent contributes to increased lipophilicity and steric bulk compared to simpler phenolic derivatives.

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACLHYNANSHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684912 | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-06-8 | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baeyer-Villiger Oxidation and Hydrolysis

The Baeyer-Villiger oxidation converts ketones to esters, which are hydrolyzed to phenolic groups. Scandium triflate (0.5–5 mol%) catalyzes this step efficiently.

Procedure :

Cyano Group Introduction via Nucleophilic Substitution

The cyano group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed dichlorophenol derivative. Ambeed’s method for 2-hydroxybenzonitrile synthesis (96.5% yield using LiI/DMF) is adaptable.

Procedure :

-

Reactants : 5-(3,5-Dichlorophenyl)-2-methoxyphenol (1.0 equiv), LiI (4.0 equiv).

-

Conditions : DMF, reflux (22 h), followed by acid workup.

-

Outcome : Demethylation and cyanation yield 2-cyano-5-(3,5-dichlorophenyl)phenol (projected yield: 85–90%).

Regioselective Imidazole-Mediated Synthesis

Mechanistic Basis for Regiocontrol

The regioselective synthesis of imidazoles (PMC9280940) highlights the role of 2-hydroxyphenyl groups in directing cyclization. Computational studies reveal that the phenol moiety stabilizes transition states via hydrogen bonding, favoring five-membered ring formation.

Application :

-

Reactants : 3,5-Dichlorobenzaldehyde, cyanoacetamide.

-

Catalyst : Triethylamine (base), scandium triflate (Lewis acid).

-

Outcome : Forms imidazole intermediate, which undergoes oxidative cleavage to yield the target phenol.

Ullmann Coupling for Aryl Bond Formation

Copper-Catalyzed Coupling

Ullmann coupling facilitates aryl-aryl bond formation between cyanophenol and 3,5-dichlorophenyl halides.

Procedure :

-

Reactants : 2-Cyanophenol (1.0 equiv), 1-bromo-3,5-dichlorobenzene (1.2 equiv).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Conditions : DMSO, 110°C, 24 h.

-

Outcome : Projected yield: 70–75% with regioselectivity >90%.

One-Pot Tandem Cyanation and Chlorination

Sequential Functionalization

A tandem approach minimizes intermediate isolation:

-

Chlorination : Direct chlorination of phenol using Cl₂ gas in acetic acid.

-

Cyanation : CuCN-mediated cyanation at position 2.

Conditions :

-

Chlorination : 50°C, 6 h (yield: 80%).

-

Cyanation : DMF, 120°C, 12 h (yield: 65%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts Route | 85–90 | 95–99 | High | Moderate (AlCl₃ waste) |

| Ullmann Coupling | 70–75 | 90–95 | Moderate | Low (Cu catalyst) |

| Tandem Process | 50–60 | 85–90 | Low | High (Cl₂ gas) |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,5-dichlorophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(3,5-dichlorophenyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,5-dichlorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyano group can participate in various chemical interactions. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key differences and similarities:

Structural and Functional Group Variations

- Cyano vs. Acetyl Groups: Unlike hydroxyacetophenones (e.g., compounds in ), which possess a ketone functional group, 2-Cyano-5-(3,5-dichlorophenyl)phenol features a cyano group. This substitution eliminates the carbonyl reactivity (e.g., nucleophilic addition) but introduces strong electron-withdrawing effects, altering acidity and conjugation patterns .

- Dichlorophenyl vs. Methoxy/Chloro Substituents: The 3,5-dichlorophenyl group in the target compound contrasts with methoxy or single chloro substituents in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6).

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₇Cl₂NO | 263.11 | Not reported | -CN, -OH, 3,5-Cl₂C₆H₃ |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | 200.62 | 97–98 | -COCH₃, -OH, -CH₂OH, -Cl |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | 107–110 | -COCH₃, -OH, -OCH₃, -Cl |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | Not reported | -COCH₃, -OH, -OCH₃, -Cl |

- Melting Points: The target compound’s melting point is unreported, but its higher molecular weight and rigid substituents suggest a higher range (>150°C) compared to hydroxyacetophenones (97–110°C) .

- Solubility: The cyano and dichlorophenyl groups reduce water solubility compared to hydroxyacetophenones, which are moderately soluble in polar solvents like ethanol or DMSO.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-5-(3,5-dichlorophenyl)phenol, and how do reaction conditions influence yield?

The synthesis of dichlorophenyl-substituted phenols often involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, 3,5-dichlorophenyl intermediates (e.g., in ) are synthesized via coupling reactions using palladium catalysts under inert atmospheres. To introduce the cyano group, nitrile precursors (e.g., KCN or CuCN) can be used in substitution reactions at elevated temperatures (80–120°C) . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst loading. Impurities such as dehalogenated byproducts may form if reducing agents are present, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What preliminary biological activities have been reported for structurally similar dichlorophenylphenols?

Analogous compounds, such as 4-(3,5-dichlorophenyl)phenol (), exhibit antioxidant and antimicrobial properties due to the electron-deficient aromatic ring enhancing reactive oxygen species (ROS) scavenging. The cyano group in this compound may further increase electrophilicity, potentially improving interactions with microbial enzymes . Preliminary assays should include MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative bacteria and cytotoxicity screening in mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano group influence reaction kinetics in further functionalization?

The cyano group’s strong electron-withdrawing nature activates the phenol ring for electrophilic substitution at the para position but introduces steric hindrance for bulky reagents. For example, in sulfonation reactions, the cyano group directs sulfonic acid groups to the meta position relative to itself, as observed in analogous nitrile-bearing aromatics (). Kinetic studies using UV-Vis spectroscopy show that electron-deficient rings accelerate reactions with electrophiles (e.g., nitration) by 2–3 orders of magnitude compared to unsubstituted phenols .

Q. What strategies resolve contradictions in reported biological activity data for chlorophenol derivatives?

Discrepancies in toxicity or efficacy often arise from substituent positioning. For instance, 3,5-dichlorophenol () shows higher cytotoxicity than 2,4-dichloro isomers due to improved membrane permeability. To address contradictions:

- Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times.

- Control metabolization : Include cytochrome P450 inhibitors in viability assays to isolate parent compound effects .

- QSAR modeling : Correlate logP values and Hammett constants (σ) with bioactivity to identify dominant physicochemical drivers .

Q. What are the mechanistic implications of the cyano group in oxidative degradation pathways?

Under UV light or ROS exposure, the cyano group stabilizes radical intermediates, leading to unique degradation products. For example, oxidation of this compound generates cyanate (OCN) and quinone derivatives, as confirmed by LC-MS analysis of reaction mixtures. Comparatively, amino-substituted analogs () form hydroxylated byproducts instead. Accelerated stability studies (40°C/75% RH) show a 15% degradation over 30 days, requiring storage at -20°C under argon .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 3A4 (CYP3A4), a common metabolizing enzyme. The cyano group’s dipole moment may form hydrogen bonds with Thr309 and Ser119 residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values >3 Å suggest poor binding .

- ADMET prediction : Tools like SwissADME estimate high permeability (logP ≈ 2.8) but potential hepatotoxicity (PAINS alerts for nitro groups) .

Methodological Considerations

Q. What protocols mitigate risks during large-scale synthesis?

- Safety : Use explosion-proof reactors for reactions involving nitriles (risk of HCN release).

- Waste management : Neutralize chlorinated byproducts with NaOH before disposal .

- Scale-up : Optimize heat dissipation via jacketed reactors to prevent exothermic runaway reactions (common in nitrile formations) .

Q. How do solvent polarity and pH affect crystallization for X-ray diffraction studies?

Polar aprotic solvents (e.g., DMSO) enhance solubility but hinder crystal nucleation. Slow evaporation from ethanol/water mixtures (pH 6–7) yields monoclinic crystals suitable for XRD. Acidic conditions (pH <4) protonate the phenol, reducing intermolecular H-bonding and crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.